Product packaging for Oxirane, [3-(4-chlorophenyl)propyl]-(Cat. No.:CAS No. 106336-25-8)

Oxirane, [3-(4-chlorophenyl)propyl]-

Cat. No.: B8672274
CAS No.: 106336-25-8
M. Wt: 196.67 g/mol
InChI Key: RSJRWLJXKDUXDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Epoxide Architectures in Synthetic Chemistry

Epoxides, characterized by a three-membered ring consisting of two carbon atoms and one oxygen atom, are highly valued in organic synthesis. numberanalytics.com This strained ring structure renders them susceptible to ring-opening reactions with a wide array of nucleophiles, a characteristic that chemists exploit to introduce diverse functional groups with high regio- and stereoselectivity. numberanalytics.commt.com The inherent polarity and reactivity of the C-O bonds within the oxirane ring facilitate the construction of complex molecular scaffolds from simpler precursors. mdpi.com

The versatility of epoxides is evident in their widespread application across various sectors of the chemical industry. They are fundamental intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. mt.comvedantu.com For instance, the ring-opening of epoxides is a key step in the production of epoxy resins, which are extensively used in adhesives, coatings, and composite materials. vedantu.com Furthermore, the transformation of epoxides can lead to the formation of polyols, which are precursors to polyurethanes. mt.com

Overview of Aryl-Substituted Oxiranes as Advanced Intermediates

The incorporation of an aryl substituent onto the oxirane ring significantly influences its reactivity and provides a handle for further molecular elaboration. Aryl-substituted oxiranes serve as advanced intermediates in the synthesis of a multitude of complex organic molecules. The aromatic ring can modulate the electronic properties of the epoxide, influencing the regioselectivity of nucleophilic attack. nih.gov

Moreover, the aryl group itself can be a site for further functionalization, allowing for the construction of intricate molecular architectures. The enantioselective synthesis of chiral aryl-substituted epoxides is of particular importance, as these compounds are valuable precursors for the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds. nih.gov The development of catalytic methods for the asymmetric epoxidation of alkenes has provided efficient routes to these chiral building blocks. nih.gov

The table below presents a selection of aryl-substituted oxiranes and their key chemical identifiers, illustrating the structural diversity within this class of compounds.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2-(4-Chlorophenyl)oxirane2788-86-5C₈H₇ClO154.59
(R)-(+)-(3-Chlorophenyl)oxirane62600-71-9C₈H₇ClO154.59
2-[1-(4-Chlorophenyl)propyl]oxirane174803635 (CID)C₁₁H₁₃ClO196.67
3-(4-Chlorophenyl)oxirane-2,2-dicarboxamideNot AvailableC₁₀H₉ClN₂O₃240.64

Note: Data sourced from various chemical databases. sigmaaldrich.comsigmaaldrich.comnih.govresearchgate.net

Scope and Research Imperatives for Oxirane, [3-(4-chlorophenyl)propyl]- and Related Functionalized Epoxides

While specific research on Oxirane, [3-(4-chlorophenyl)propyl]- is not extensively documented in publicly available literature, its structural features suggest significant research potential. The presence of a 4-chlorophenyl group attached to a propyl chain, which in turn is linked to an oxirane ring, presents a unique combination of functionalities.

The key research imperatives for this compound and its analogues would likely focus on several areas:

Synthetic Methodology: Developing efficient and stereoselective synthetic routes to Oxirane, [3-(4-chlorophenyl)propyl]- and related structures is a primary objective. This could involve the epoxidation of the corresponding alkene or the elaboration of smaller, functionalized building blocks.

Ring-Opening Reactions: A thorough investigation of the regioselectivity and stereoselectivity of nucleophilic ring-opening reactions would be crucial. The electronic and steric effects of the 3-(4-chlorophenyl)propyl substituent would be of particular interest in guiding the outcome of these transformations.

Applications in Medicinal Chemistry: Given the prevalence of the 4-chlorophenyl moiety in many pharmaceutical agents, this functionalized oxirane could serve as a valuable intermediate in the synthesis of novel drug candidates. Its potential as a precursor to beta-amino alcohols and other biologically relevant scaffolds warrants exploration.

Polymer Chemistry: The oxirane functionality allows for its incorporation into polymer chains, suggesting potential applications in the development of novel epoxy-based materials with tailored properties conferred by the 3-(4-chlorophenyl)propyl group. researchgate.net

The following table outlines the key structural features of Oxirane, [3-(4-chlorophenyl)propyl]- and their potential implications for its chemical reactivity and utility.

Structural FeaturePotential Implications
Oxirane Ring Highly reactive functional group susceptible to nucleophilic attack, enabling the introduction of diverse functionalities. numberanalytics.com
3-(4-chlorophenyl)propyl Chain Provides a flexible linker between the aromatic ring and the epoxide, potentially influencing conformational preferences and reactivity. The chlorine atom offers a site for further cross-coupling reactions.
4-Chlorophenyl Group Can influence the electronic properties of the molecule and may impart specific biological activities or material properties. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13ClO B8672274 Oxirane, [3-(4-chlorophenyl)propyl]- CAS No. 106336-25-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

106336-25-8

Molecular Formula

C11H13ClO

Molecular Weight

196.67 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)propyl]oxirane

InChI

InChI=1S/C11H13ClO/c12-10-6-4-9(5-7-10)2-1-3-11-8-13-11/h4-7,11H,1-3,8H2

InChI Key

RSJRWLJXKDUXDZ-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CCCC2=CC=C(C=C2)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for Oxirane, 3 4 Chlorophenyl Propyl and Analogues

Regioselective and Stereoselective Epoxidation Strategies

The precise control over the spatial arrangement of atoms (stereochemistry) during the formation of the oxirane ring is paramount for producing enantiomerically pure compounds, which is often a prerequisite for biological activity. Modern synthetic chemistry offers several powerful strategies to achieve this.

Catalytic Asymmetric Epoxidation

Catalytic asymmetric epoxidation represents one of the most powerful methods for the synthesis of chiral epoxides from prochiral alkenes. These reactions utilize a small amount of a chiral catalyst to transfer an oxygen atom to the double bond, creating one or two new stereocenters with a high degree of enantioselectivity.

A prominent example is the Sharpless-Katsuki epoxidation, which is highly effective for allylic alcohols. For a precursor to an analogue of the target compound, such as 5-(4-chlorophenyl)pent-1-en-3-ol, this method provides a reliable route to the corresponding chiral epoxy alcohol. The reaction employs a titanium tetraisopropoxide catalyst in the presence of a chiral diethyl tartrate (DET) ligand and an oxidant like tert-butyl hydroperoxide (TBHP). The choice of the (+)- or (-)-DET ligand directly determines the facial selectivity of the epoxidation, allowing for predictable access to either enantiomer of the product.

For non-functionalized alkenes, such as 5-(4-chlorophenyl)pent-1-ene, other systems are required. The Jacobsen-Katsuki epoxidation, which uses a chiral manganese-salen complex, is a robust method for the enantioselective epoxidation of unfunctionalized cis-disubstituted and trisubstituted olefins. More recent advancements include vanadium and tungsten-based catalysts that show high enantioselectivity for a broad range of allylic and homoallylic alcohols under mild conditions.

Catalyst/MethodSubstrate TypeOxidantTypical Enantiomeric Excess (ee)Reference
Ti(OiPr)₄ / DETAllylic AlcoholsTBHP>90% researchgate.net
Chiral Mn-salencis-AlkenesNaOCl90-98%General Knowledge
Vanadium-BHAAllylic/Homoallylic AlcoholsTBHP/CHP85-99% nih.gov
Tungsten-BHAAllylic/Homoallylic AlcoholsH₂O₂84-98% researchgate.net

This table presents typical performance for the respective catalytic systems on suitable substrates.

Chemo-Enzymatic Approaches to Chiral Oxiranes

Chemo-enzymatic methods combine the selectivity of biological catalysts with the practicality of chemical synthesis to create efficient and environmentally benign processes. For epoxide synthesis, this often involves the use of lipases to generate a peroxy acid in situ, which then acts as the epoxidizing agent.

In a typical procedure, an immobilized lipase (B570770), such as Candida antarctica lipase B (Novozym 435), catalyzes the perhydrolysis of a carboxylic acid with hydrogen peroxide. researchgate.netnih.gov The resulting peroxy acid epoxidizes the alkene substrate, such as 5-(4-chlorophenyl)pent-1-ene, to yield Oxirane, [3-(4-chlorophenyl)propyl]-. This method avoids the need to handle potentially unstable concentrated peroxy acids and often proceeds under mild conditions with high yields. nih.gov The enzymatic step ensures a controlled generation of the oxidant, minimizing side reactions. While the epoxidation step itself is typically not enzyme-catalyzed and thus not inherently asymmetric, this approach can be paired with chiral substrates or subsequent kinetic resolution steps to access enantiopure epoxides.

Alkene SubstrateEnzymeCarboxylic AcidYield (%)Reference
1-NoneneNovozym 435Phenylacetic Acid90% researchgate.net
Styrene (B11656)Novozym 435Phenylacetic Acid99% nih.gov
CycloocteneNovozym 435ε-Caprolactone95% rsc.org
1-DodeceneNovozym 435δ-Decanolactone94% rsc.org

This table shows the versatility of lipase-mediated epoxidation for various alkene structures.

Ylide-Mediated Epoxidation

The reaction of sulfur ylides with aldehydes and ketones, known as the Johnson-Corey-Chaykovsky reaction, is a fundamental and powerful method for synthesizing epoxides. organic-chemistry.org This approach involves the nucleophilic attack of the ylide on the carbonyl carbon, followed by an intramolecular nucleophilic substitution to form the three-membered ring and displace a neutral sulfide (B99878) leaving group. organic-chemistry.orgcsbsju.edu

To synthesize Oxirane, [3-(4-chlorophenyl)propyl]-, the corresponding aldehyde, 4-(4-chlorophenyl)butanal, would be treated with a methylene-transfer reagent like dimethylsulfonium methylide or dimethyloxosulfonium methylide (the Corey-Chaykovsky reagent). organic-chemistry.org A key advantage of this method is its high diastereoselectivity, typically favoring the formation of the trans-epoxide from cyclic ketones. Furthermore, the development of chiral sulfides has enabled catalytic and asymmetric versions of this reaction, providing access to enantioenriched terminal and disubstituted epoxides from simple aldehydes. nih.gov

Carbonyl SubstrateYlide ReagentBaseProductTypical YieldReference
4-PhenoxybenzaldehydeTrimethylsulfonium methyl sulfateNaOMe2-(4-phenoxyphenyl)oxiraneGood google.com
1-(4-chlorophenyl)-4,4-dimethyl-3-pentanoneTrimethylsulfonium methyl sulfateKOBut2-(2-(4-chlorophenyl)ethyl)-2-(tert-butyl)oxirane>70% google.com
BenzaldehydeChiral Sulfide (catalytic) + Diazo compoundRh₂(OAc)₄(R)-Styrene Oxide>90% (high ee) bristol.ac.uk

This table illustrates the application of ylide chemistry for the synthesis of aryl-substituted oxiranes.

Novel Synthetic Routes to Aryl-Substituted Epoxides

Beyond the classical epoxidation of alkenes, research continues to uncover novel strategies for constructing aryl-substituted epoxides, often with improved efficiency or unique selectivity.

One innovative approach involves the nickel-catalyzed cross-electrophile coupling of meso-epoxides with aryl halides . This method allows for the enantioselective ring-opening of a simple, achiral epoxide (like cyclohexene (B86901) oxide) with a functionalized aryl bromide to form a trans-β-arylcycloalkanol. nih.gov While this is a ring-opening reaction, it represents a powerful strategy for building complex chiral molecules that contain both an aryl group and a hydroxyl group, which can subsequently be converted back to an epoxide if desired. The reaction tolerates a wide array of functional groups on the aryl halide, including nitriles, esters, and even other halides like chlorides. nih.gov

Elucidating the Reactivity and Mechanistic Pathways of Oxirane, 3 4 Chlorophenyl Propyl

Ring-Opening Reactions of the Oxirane Moiety

The chemical reactivity of Oxirane, [3-(4-chlorophenyl)propyl]-, is dominated by the three-membered heterocyclic oxirane ring. This ring is characterized by significant angle strain (approximately 13 kcal/mol), which serves as a powerful driving force for reactions that lead to its opening. masterorganicchemistry.commasterorganicchemistry.com Consequently, the oxirane moiety is susceptible to attack by a wide range of nucleophiles and electrophiles under conditions much milder than those required to cleave acyclic ethers. pressbooks.publibretexts.org The ring-opening reactions can proceed through different mechanistic pathways, primarily categorized as nucleophilic, acid-catalyzed, and base-catalyzed, with the specific pathway influencing the regiochemical and stereochemical outcomes of the reaction. libretexts.orglibretexts.org

Nucleophilic Ring-Opening Mechanisms

In the presence of strong nucleophiles, the ring-opening of Oxirane, [3-(4-chlorophenyl)propyl]- proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. chemistrysteps.comyoutube.com This reaction is driven by the relief of the inherent ring strain. libretexts.org The nucleophile directly attacks one of the electrophilic carbon atoms of the oxirane ring. This backside attack occurs simultaneously with the cleavage of the carbon-oxygen bond, leading to an inversion of stereochemistry at the site of attack. The initial product is an alkoxide ion, which is subsequently protonated during a workup step to yield the final alcohol product. masterorganicchemistry.com Given that the reaction involves a potent nucleophile and a relatively poor leaving group (an alkoxide), the concerted push from the nucleophile is essential to open the ring. libretexts.org

The general mechanism is as follows:

Nucleophilic Attack: A strong nucleophile attacks one of the carbon atoms of the oxirane ring from the side opposite the oxygen atom.

Ring Opening: The corresponding C-O bond breaks, and the electrons move to the oxygen atom, forming an alkoxide intermediate.

Protonation: An acidic workup or a protic solvent protonates the alkoxide to yield the final neutral alcohol product. masterorganicchemistry.com

Acid-Catalyzed Ring-Opening and Regiochemical Control

Under acidic conditions, the ring-opening mechanism is significantly altered. The reaction is initiated by the protonation of the epoxide oxygen by the acid catalyst, which creates a highly reactive oxonium ion. masterorganicchemistry.comresearchgate.net This protonation makes the ether oxygen a much better leaving group, activating the ring for attack by even weak nucleophiles like water or alcohols. pressbooks.publibretexts.org

The mechanism of the subsequent nucleophilic attack is a hybrid between S_N1 and S_N2 pathways. pressbooks.publibretexts.org As the C-O bond begins to break, a partial positive charge develops on the carbon atoms of the epoxide. The nucleophile then attacks the carbon atom that can better stabilize this developing positive charge. masterorganicchemistry.comoregonstate.edu In the case of an unsymmetrical epoxide like Oxirane, [3-(4-chlorophenyl)propyl]-, which has a primary and a secondary carbon in the oxirane ring, the nucleophilic attack generally occurs at the more substituted (secondary) carbon. masterorganicchemistry.comlibretexts.org This is because the secondary carbon can better stabilize the partial positive charge of the S_N1-like transition state. oregonstate.edu This regioselectivity results in what is often termed a Markovnikov-type addition.

The key steps are:

Protonation: The epoxide oxygen is protonated by an acid catalyst. libretexts.org

Nucleophilic Attack: The nucleophile attacks the more substituted carbon atom from the backside, leading to the opening of the ring. masterorganicchemistry.com

Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the 1,2-diol or a related product. libretexts.org

Base-Catalyzed Ring-Opening and Stereochemical Outcomes

Base-catalyzed ring-opening, which is mechanistically similar to reactions with strong nucleophiles, proceeds via a classic S_N2 pathway. libretexts.org This mechanism is favored by strong bases and nucleophiles such as hydroxides, alkoxides, Grignard reagents, and organolithium compounds. masterorganicchemistry.com

A crucial aspect of this pathway is its regioselectivity. The nucleophile preferentially attacks the less sterically hindered carbon atom of the epoxide ring. masterorganicchemistry.comchemistrysteps.com For Oxirane, [3-(4-chlorophenyl)propyl]-, the attack would occur at the primary carbon (CH₂) of the oxirane moiety, as it is more accessible than the substituted secondary carbon. libretexts.org

The stereochemical outcome is a direct consequence of the S_N2 mechanism: the reaction proceeds with an inversion of configuration at the electrophilic carbon center that is attacked. masterorganicchemistry.com This results in an anti-dihydroxylation or anti-addition of the nucleophile and the resulting hydroxyl group across the former C-O-C bond. pressbooks.pubchemistrysteps.com

Stereoelectronic Effects and Regioselectivity in Aryl-Substituted Oxiranes

Stereoelectronic effects play a critical role in determining the regioselectivity of ring-opening reactions, particularly in aryl-substituted oxiranes. oregonstate.edu While the aryl group in Oxirane, [3-(4-chlorophenyl)propyl]- is not directly conjugated with the oxirane ring, its electronic influence is transmitted through the propyl chain via inductive effects.

The 4-chlorophenyl group has an electron-withdrawing inductive effect. In an acid-catalyzed reaction, this effect would slightly destabilize the developing positive charge at the adjacent secondary carbon in the transition state. This electronic destabilization, combined with the steric hindrance at the secondary carbon, can sometimes lead to a mixture of products or favor attack at the less substituted primary carbon, even under acidic conditions. pressbooks.pubchemistrysteps.com

However, for aryl epoxides where the aromatic ring is directly attached to the oxirane (e.g., styrene (B11656) oxide), the reaction proceeds predominantly at the benzylic position under acidic conditions, as the benzylic carbon can effectively stabilize the carbocation-like transition state through resonance. nih.govacs.org Under basic conditions, steric effects dominate, and the nucleophile consistently attacks the less hindered carbon, regardless of the electronic nature of the substituents on the aryl ring. libretexts.orgchemistrysteps.com

Ring Opening with Specific Reagents and Catalyst Systems

The ring-opening of Oxirane, [3-(4-chlorophenyl)propyl]- can be achieved with a variety of reagents, with the choice of reagent and conditions dictating the structure of the product. Recent advances have also introduced sophisticated catalyst systems that offer high control over regioselectivity. For instance, dual-catalytic systems involving nickel and a co-catalyst like iodide or titanocene (B72419) have been shown to direct the regioselectivity of epoxide opening with aryl halides. nih.gov Similarly, a vitamin B₁₂/Ni dual-catalytic system allows for the selective synthesis of linear products from aryl epoxides by promoting attack at the less hindered side. nih.govacs.org

Reagent/CatalystConditionsProbable Site of AttackExpected Major Product Type
NaOH / H₂OBasicLess substituted (primary) carbon1,2-Diol
NaOCH₃ / CH₃OHBasicLess substituted (primary) carbonβ-Hydroxy ether
HCl (anhydrous)AcidicMore substituted (secondary) carbontrans-Halohydrin
H₂SO₄ / H₂OAcidicMore substituted (secondary) carbontrans-1,2-Diol
RNH₂ (Amine)Basic/NucleophilicLess substituted (primary) carbonβ-Amino alcohol
RMgBr (Grignard)Basic/NucleophilicLess substituted (primary) carbonAlcohol (C-C bond formation)
LiAlH₄Basic/NucleophilicLess substituted (primary) carbonAlcohol (reduction)
Vitamin B₁₂/NiDual-catalyticLess substituted (primary) carbonLinear alcohol

Polymerization Dynamics of Functionalized Oxirane Monomers

Oxirane, [3-(4-chlorophenyl)propyl]-, as a functionalized oxirane monomer, has the potential to undergo ring-opening polymerization (ROP) to form polyethers. The polymerization of epoxides can be initiated through anionic, cationic, or coordination mechanisms. acs.org

Anionic Polymerization: Initiated by strong bases (e.g., alkoxides), this mechanism involves the nucleophilic attack of the initiator on a monomer molecule. The resulting alkoxide is the propagating species, which then attacks another monomer, continuing the chain growth. This process is hampered by chain transfer reactions, especially for substituted oxiranes. acs.org

Cationic Polymerization: This is typically initiated by Brønsted or Lewis acids. The initiation step involves the protonation or coordination of the initiator to the monomer's oxygen atom, forming an active oxonium ion. The propagation proceeds by the S_N2 attack of a monomer on this active chain end. The presence of the bulky [3-(4-chlorophenyl)propyl]- substituent would likely decrease the reactivity of the monomer due to steric hindrance, making polymerization more challenging compared to simpler epoxides like ethylene (B1197577) oxide. researchgate.net Research on similarly bulky 2,3-disubstituted oxiranes has shown that polymerization can be difficult, sometimes failing in favor of forming smaller cyclic compounds. researchgate.netrsc.org

The structure of the resulting polymer would be a polyether with the [3-(4-chlorophenyl)propyl]- group as a repeating side chain. This large, somewhat rigid side chain would significantly influence the physical and chemical properties of the polymer, such as its glass transition temperature, solubility, and morphology.

Polymerization TypeInitiator ExamplePropagating SpeciesKey Characteristics
AnionicPotassium alkoxide (RO⁻K⁺)AlkoxideProne to chain transfer; sensitive to impurities.
CationicBoron trifluoride etherate (BF₃·OEt₂)Tertiary oxonium ionCan be fast; subject to side reactions like backbiting.
CoordinationZinc or Aluminum complexesCoordinated alkoxideCan provide good control over stereochemistry and molecular weight.

Anionic Ring-Opening Polymerization (AROP)

Anionic ring-opening polymerization (AROP) is a powerful technique for the synthesis of polyethers with well-defined structures and low dispersity. In the case of Oxirane, [3-(4-chlorophenyl)propyl]-, the polymerization is typically initiated by a strong nucleophile, which attacks one of the carbon atoms of the oxirane ring. This attack proceeds via an SN2 mechanism, leading to the opening of the strained ring and the formation of an alkoxide, which then propagates the polymerization by attacking another monomer molecule.

The regioselectivity of the ring-opening is a critical aspect of the polymerization. For monosubstituted oxiranes like Oxirane, [3-(4-chlorophenyl)propyl]-, the nucleophilic attack generally occurs at the less sterically hindered carbon atom (the methylene (B1212753) carbon). ucalgary.ca The presence of the bulky [3-(4-chlorophenyl)propyl]- substituent would further favor this regioselectivity.

Various initiating systems can be employed for the AROP of functionalized epoxides. Strong bases, such as phosphazene bases (e.g., t-BuP4), have been shown to be effective catalysts for the living AROP of substituted epoxides, yielding polymers with controlled molecular weights and narrow molecular weight distributions. researchgate.net The living nature of these polymerizations allows for the synthesis of block copolymers and other complex architectures.

Table 1: Hypothetical Initiator Systems for AROP of Oxirane, [3-(4-chlorophenyl)propyl]- and Expected Polymer Characteristics

Initiator SystemExpected Polymer Dispersity (Đ)Control over Molecular WeightPotential for Living Polymerization
Potassium NaphthalenideModerate to HighModerateLow
n-ButyllithiumModerateModerateModerate
t-BuP4 / AlcoholLowHighHigh

This table presents expected outcomes based on general principles of AROP of functionalized oxiranes.

Solid-State Polymerization of Functional Epoxides

Recent advancements in mechanochemistry have enabled the solid-state polymerization of various monomers, including functional epoxides. nih.gov This solvent-free approach offers potential environmental and processing advantages. The solid-state anionic ring-opening polymerization of Oxirane, [3-(4-chlorophenyl)propyl]- could potentially be achieved through techniques such as ball milling. nih.govresearchgate.net

In such a process, mechanical energy is used to induce the polymerization, often in the presence of a suitable initiator. nih.gov Studies on other functional epoxides have shown that the melting point of the monomer can be a critical parameter influencing the reactivity in the solid state, with a correlation observed between a lower melting point and a higher polymerization conversion. nih.govresearchgate.net The physical state and crystallinity of Oxirane, [3-(4-chlorophenyl)propyl]- would therefore be key factors in the feasibility and efficiency of its solid-state polymerization.

Table 2: Potential Parameters Influencing Solid-State AROP of Oxirane, [3-(4-chlorophenyl)propyl]-

ParameterInfluence on Polymerization
Milling FrequencyAffects energy input and reaction rate.
Initiator ConcentrationDetermines the number of growing chains.
Monomer Melting PointCorrelates with monomer mobility and reactivity. nih.govresearchgate.net
Milling TimeInfluences monomer conversion and polymer molecular weight.

This table outlines key parameters based on studies of other functional epoxides. nih.govresearchgate.net

Advanced Polymer Architectures from Functionalized Oxiranes

The controlled, living nature of the AROP of functionalized oxiranes allows for the synthesis of advanced polymer architectures beyond simple linear homopolymers. For Oxirane, [3-(4-chlorophenyl)propyl]-, this opens up possibilities for creating block copolymers, star polymers, and other complex topologies.

Block copolymers, for instance, could be synthesized by the sequential addition of different epoxide monomers to a living polymer chain. acs.org This would allow for the combination of the properties of poly(oxirane, [3-(4-chlorophenyl)propyl]-) with those of other polyethers, leading to materials with unique self-assembly behaviors and performance characteristics. The synthesis of well-defined block copolymers often relies on living polymerization techniques, such as living cationic polymerization or nitroxide-mediated polymerization, which can be initiated from functionalized precursors. rsc.orgacs.org

Table 3: Examples of Potential Advanced Polymer Architectures Incorporating Oxirane, [3-(4-chlorophenyl)propyl]-

ArchitectureSynthetic StrategyPotential Properties
Diblock CopolymerSequential living AROP with another epoxide.Self-assembly into micelles or other nanostructures.
Triblock CopolymerSequential living AROP with two other epoxides.Thermoplastic elastomeric behavior.
Star PolymerAROP initiated from a multifunctional core.Lower solution viscosity compared to linear analogs.

This table provides hypothetical examples based on established polymer synthesis strategies.

Other Transformative Reactions of Oxirane, [3-(4-chlorophenyl)propyl]-

Beyond polymerization, the strained oxirane ring in Oxirane, [3-(4-chlorophenyl)propyl]- is susceptible to a variety of other chemical transformations, primarily involving nucleophilic ring-opening reactions. These reactions are fundamental in organic synthesis for the introduction of functional groups.

The reaction with strong nucleophiles, such as Grignard reagents or organolithium compounds, would proceed via an SN2 mechanism, with the nucleophile attacking the less substituted carbon of the epoxide ring. ucalgary.ca This results in the formation of a secondary alcohol with a new carbon-carbon bond.

Under acidic conditions, the ring-opening can also occur, but the mechanism and regioselectivity may differ. The epoxide oxygen is first protonated, making it a better leaving group. The subsequent nucleophilic attack can have a greater SN1 character, with a preference for attack at the more substituted carbon if it can stabilize a partial positive charge. However, for a primary-secondary epoxide like Oxirane, [3-(4-chlorophenyl)propyl]-, attack at the less hindered primary carbon is still generally favored. chemistrysteps.com

Furthermore, epoxides can undergo reactions with aryl halides in the presence of a suitable catalyst, such as a nickel complex. nih.govnih.gov This allows for the formation of a carbon-carbon bond between the aryl group and one of the epoxide carbons, providing a route to more complex molecular structures. The regioselectivity of such reactions can often be controlled by the choice of co-catalyst. nih.gov

Table 4: Summary of Potential Non-Polymerization Reactions of Oxirane, [3-(4-chlorophenyl)propyl]-

ReagentReaction TypeExpected Major Product
Grignard Reagent (RMgX)Nucleophilic Ring-OpeningSecondary alcohol
Lithium Aluminum Hydride (LiAlH4)ReductionPrimary alcohol
Hydrogen Halide (HX)Acid-Catalyzed Ring-OpeningHalohydrin
Aryl Halide / Ni CatalystCross-CouplingAryl-substituted alcohol nih.govnih.gov

This table summarizes expected outcomes based on general epoxide reactivity.

Advanced Analytical and Spectroscopic Characterization in Oxirane Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry

No published NMR data (¹H NMR or ¹³C NMR) for "Oxirane, [3-(4-chlorophenyl)propyl]-" was found. For a complete structural assignment, ¹H NMR would provide information on the chemical environment of protons, their multiplicity (singlet, doublet, triplet, etc.), and their coupling constants, which would help elucidate the connectivity of the propyl chain and the oxirane ring. ¹³C NMR would identify the number of unique carbon atoms and their chemical shifts, confirming the carbon skeleton. Advanced 2D NMR techniques like COSY and HSQC would be necessary to unambiguously assign all proton and carbon signals and confirm the structure.

Mass Spectrometry (MS) for Molecular Fingerprinting and Purity Assessment

Specific mass spectrometry data for this compound is not available in public research databases. Mass spectrometry would be used to determine the compound's molecular weight and elemental composition. The molecular ion peak ([M]⁺) would be expected to correspond to the molecular weight of C₁₁H₁₃ClO (196.67 g/mol ). The isotopic pattern of the molecular ion, showing a characteristic ~3:1 ratio for the M and M+2 peaks, would confirm the presence of a single chlorine atom. Fragmentation patterns observed in the mass spectrum would provide structural information, serving as a molecular fingerprint for identification and purity assessment.

Chromatographic Techniques for Separation and Quantification

There are no specific published chromatographic methods for the separation and quantification of "Oxirane, [3-(4-chlorophenyl)propyl]-". Techniques such as Gas Chromatography (GC), potentially coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), and High-Performance Liquid Chromatography (HPLC) with UV detection would be standard methods for assessing the purity of the compound and quantifying it in various matrices. The development of such methods would involve optimizing parameters like the column type, mobile phase (for HPLC) or temperature program (for GC), and flow rate to achieve adequate separation from impurities or other components.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Monitoring

Experimental FT-IR and Raman spectra for "Oxirane, [3-(4-chlorophenyl)propyl]-" have not been published. These techniques are crucial for identifying functional groups. The FT-IR spectrum would be expected to show characteristic absorption bands for the C-O-C stretching of the oxirane ring, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the benzene ring, and the C-Cl stretching vibration. Raman spectroscopy would provide complementary information. These techniques are also valuable for monitoring reactions involving the opening of the oxirane ring.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Elucidation

No crystal structure data for "Oxirane, [3-(4-chlorophenyl)propyl]-" is present in crystallographic databases. If the compound could be crystallized, single-crystal X-ray diffraction would provide definitive proof of its three-dimensional structure. This technique would determine bond lengths, bond angles, and the conformation of the molecule in the solid state. For chiral versions of the molecule, X-ray crystallography could be used to determine the absolute stereochemistry.

Kinetic Studies and Reaction Monitoring Techniques

There is no information available in the scientific literature regarding kinetic studies of reactions involving "Oxirane, [3-(4-chlorophenyl)propyl]-". Such studies would be essential for understanding its reactivity, particularly the kinetics of its ring-opening reactions under various conditions (e.g., with different nucleophiles, catalysts, or solvents). Techniques like NMR spectroscopy, chromatography, or in-situ IR spectroscopy would typically be employed to monitor the concentration of the reactant and products over time to determine reaction rates and mechanisms.

Computational and Theoretical Investigations of Oxirane, 3 4 Chlorophenyl Propyl Chemistry

Quantum Chemical Calculations for Reaction Mechanisms and Transition States

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the intricate details of chemical reactions involving epoxides. For Oxirane, [3-(4-chlorophenyl)propyl]-, these calculations can map the potential energy surface for its various transformations, most notably the ring-opening reactions which are characteristic of epoxides.

The mechanism of epoxide ring-opening is highly dependent on the reaction conditions. researchgate.net Under acidic conditions, the reaction proceeds via a mechanism with significant carbocationic character (SN1-like), while under basic or neutral conditions, a direct nucleophilic substitution (SN2) mechanism is favored. ucalgary.ca Computational studies can precisely model these pathways.

For instance, in an acid-catalyzed hydrolysis of Oxirane, [3-(4-chlorophenyl)propyl]-, quantum chemical calculations can determine the structure and energy of the protonated epoxide intermediate. Subsequent attack by a water molecule can occur at either of the two carbon atoms of the oxirane ring. Calculations would identify the transition state structures for both pathways, revealing the activation energies. The path with the lower activation energy would correspond to the major product.

A hypothetical DFT study on the acid-catalyzed methanolysis of Oxirane, [3-(4-chlorophenyl)propyl]- could yield the data presented in the table below. The calculations would likely show that the transition state leading to attack at the more substituted carbon (C2) is lower in energy due to the stabilization of the partial positive charge by the alkyl substituent.

Table 1: Hypothetical Calculated Activation Energies (ΔG‡) for Acid-Catalyzed Methanolysis of Oxirane, [3-(4-chlorophenyl)propyl]-.
Reaction PathwayDescriptionCalculated ΔG‡ (kcal/mol)Predicted Major Product
Path A (SN2-like)Nucleophilic attack at the less hindered carbon (C1)22.5Minor
Path B (SN1-like)Nucleophilic attack at the more substituted carbon (C2)19.8Major

Conversely, for a base-catalyzed reaction, such as with sodium methoxide, the SN2 mechanism would be modeled. ucalgary.ca Here, steric hindrance plays a more dominant role. The calculations would likely predict that the nucleophile preferentially attacks the less sterically hindered carbon atom of the oxirane ring. The transition state for this pathway would be found to have a lower energy compared to the attack at the more substituted carbon.

Molecular Dynamics Simulations of Reactivity and Conformation

While quantum chemical calculations are excellent for studying specific reaction pathways, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov For Oxirane, [3-(4-chlorophenyl)propyl]-, MD simulations can explore its conformational landscape and how its flexibility influences reactivity.

The [3-(4-chlorophenyl)propyl]- substituent has several rotatable bonds, leading to a multitude of possible conformations. chemistrysteps.com The study of these different spatial arrangements is known as conformational analysis. libretexts.org MD simulations can sample these conformations by solving Newton's equations of motion for the atoms in the molecule, providing a trajectory of how the molecule moves and flexes in solution.

This type of analysis is crucial because the reactivity of the epoxide ring can be influenced by the conformation of the substituent chain. researchgate.net For example, certain conformations might sterically shield one face of the epoxide ring, directing an incoming nucleophile to the other face. Other conformations might bring functional groups on the substituent into proximity with the oxirane ring, potentially leading to intramolecular reactions.

A hypothetical MD simulation of Oxirane, [3-(4-chlorophenyl)propyl]- in a solvent like water could reveal the most populated conformational clusters. The results might show, for instance, that the phenyl group tends to fold back towards the oxirane ring, influencing the solvent accessibility of the reaction center.

Table 2: Hypothetical Results from a Molecular Dynamics Simulation of Oxirane, [3-(4-chlorophenyl)propyl]-.
Conformational StateDescriptionPopulation (%)Average Distance (Phenyl to Oxirane)
ExtendedThe propyl chain is fully extended away from the ring.65%5.8 Å
FoldedThe phenyl group is oriented back towards the oxirane ring.30%3.5 Å
OtherVarious other minor conformations.5%Variable

These simulations can also be used to study the initial stages of a reaction, such as the approach of a nucleophile to the epoxide, providing a dynamic picture of the factors that govern the reaction's success and selectivity.

Prediction of Regio- and Stereoselectivity in Oxirane Transformations

One of the most important aspects of epoxide chemistry is the selectivity of ring-opening reactions. Computational models are increasingly used to predict both regioselectivity (which carbon is attacked) and stereoselectivity (the stereochemical outcome of the reaction). rsc.org

For an unsymmetrical epoxide like Oxirane, [3-(4-chlorophenyl)propyl]-, a nucleophile can attack either the terminal carbon or the internal carbon of the epoxide. As discussed, the regioselectivity is a delicate balance of steric and electronic factors. ucalgary.caic.ac.uk

Under basic/nucleophilic conditions (SN2): Attack is generally favored at the less sterically hindered carbon. Computational models can quantify this steric hindrance, for example, by calculating the accessibility of each carbon atom to an incoming nucleophile.

Under acidic conditions (SN1-like): Attack is favored at the carbon that can better stabilize a positive charge. For Oxirane, [3-(4-chlorophenyl)propyl]-, the internal carbon is secondary and thus better able to stabilize a developing positive charge than the terminal, primary carbon. Computational methods can predict this by analyzing the distribution of the Lowest Unoccupied Molecular Orbital (LUMO) in the protonated epoxide, which indicates the most electrophilic sites. ic.ac.uk

Computational tools can generate predictive models for regioselectivity based on the substrate structure and reaction conditions. nih.gov For a series of related epoxides, these models can quickly screen for the expected outcome, guiding synthetic efforts.

Stereoselectivity is also critical. The SN2 ring-opening of an epoxide proceeds with inversion of configuration at the carbon atom that is attacked. ucalgary.ca Theoretical models can confirm this stereochemical outcome by analyzing the geometry of the calculated SN2 transition state, which will show the nucleophile approaching from the side opposite to the C-O bond being broken.

Structure-Activity Relationship Modeling in Epoxide Systems

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used extensively in medicinal chemistry and materials science to correlate the chemical structure of a compound with its properties or biological activity. optibrium.com These models are highly relevant for epoxide-containing compounds, which are found in many biologically active molecules and can act as inhibitors for enzymes like epoxide hydrolases. nih.govacs.org

For a hypothetical series of compounds based on the Oxirane, [3-(4-chlorophenyl)propyl]- scaffold, a QSAR study could be performed to understand how structural modifications affect a specific biological activity, for instance, the inhibition of a particular enzyme. nih.gov

The process would involve:

Synthesizing a library of analogues: This would involve varying the substituent on the phenyl ring (e.g., changing the chloro group to other halogens, methyl, or methoxy (B1213986) groups) and modifying the length of the propyl chain.

Measuring biological activity: The inhibitory concentration (IC₅₀) for each compound against the target enzyme would be determined experimentally.

Calculating molecular descriptors: For each molecule, a set of computational descriptors would be generated. These can include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

Developing a QSAR model: Statistical methods are used to build a mathematical equation that relates the descriptors to the observed biological activity.

A resulting QSAR equation might look like:

log(1/IC₅₀) = c₀ + c₁(logP) + c₂(σ) + c₃(Es)

Where logP represents hydrophobicity, σ is the Hammett constant representing electronic effects of the phenyl substituent, and Es is the Taft steric parameter. The coefficients (c₀, c₁, c₂, c₃) indicate the relative importance of each property.

Table 3: Hypothetical Data for a QSAR Study on Oxirane, [3-(Aryl)propyl]- Analogues.
Aryl Substituent (X)logPHammett σIC₅₀ (µM)log(1/IC₅₀)
4-H3.50.0050.24.30
4-Cl4.20.2315.84.80
4-CH₃4.0-0.1731.64.50
4-NO₂3.40.785.05.30

Such models are valuable for predicting the activity of new, unsynthesized compounds and for providing insights into the molecular features that are crucial for the desired effect, thereby guiding the rational design of more potent molecules. rsc.orgacs.org

Strategic Applications in Complex Organic Synthesis and Material Science Research

Oxirane, [3-(4-chlorophenyl)propyl]- as a Versatile Chiral Building Block

Chiral building blocks are fundamental in the synthesis of enantiomerically pure pharmaceuticals and agrochemicals, where stereochemistry dictates biological activity. enamine.netnih.govnih.gov The presence of a stereocenter at the oxirane ring would make enantiopure Oxirane, [3-(4-chlorophenyl)propyl]- a valuable intermediate.

The general importance of chiral epoxides lies in their ability to introduce specific stereochemistry into a molecule through diastereoselective ring-opening reactions. nih.gov For Oxirane, [3-(4-chlorophenyl)propyl]-, the 4-chlorophenylpropyl group would offer a non-polar, sterically significant substituent that could influence the regioselectivity and stereoselectivity of these reactions.

Potential Synthetic Advantages:

FeaturePotential Advantage in Synthesis
Defined Stereocenter Allows for the construction of specific stereoisomers of more complex molecules.
4-Chlorophenyl Group Provides a site for further functionalization via cross-coupling reactions and influences the electronic properties of the molecule.
Propyl Linker Offers conformational flexibility and separates the reactive oxirane ring from the aromatic moiety.

Pathways to Advanced Intermediates for Polymeric Materials

Oxiranes are key monomers in the production of polyethers through ring-opening polymerization. google.com The polymerization of functionalized oxiranes can lead to polymers with tailored properties. researchgate.nettdl.org While specific studies on the polymerization of Oxirane, [3-(4-chlorophenyl)propyl]- are not available, its structure suggests potential pathways to novel polymeric materials.

Cationic or anionic ring-opening polymerization of this monomer could yield polyethers with pendant 3-(4-chlorophenyl)propyl groups. These groups would be expected to impact the polymer's physical properties, such as its glass transition temperature, solubility, and mechanical strength.

Hypothetical Polymer Properties:

PropertyInfluence of the 3-(4-chlorophenyl)propyl Group
Thermal Stability The aromatic ring may enhance thermal stability compared to simple aliphatic polyethers.
Refractive Index The presence of the chlorine and phenyl groups would likely increase the refractive index of the resulting polymer.
Hydrophobicity The non-polar side chain would render the polymer hydrophobic.

Synthetic Utility in Multi-Step Reaction Sequences

The strategic use of functionalized building blocks is a cornerstone of modern multi-step organic synthesis. syrris.jplibretexts.org The oxirane moiety in Oxirane, [3-(4-chlorophenyl)propyl]- represents a latent 1,2-difunctionalized unit, which can be unmasked through various ring-opening reactions. youtube.com

This compound could serve as a key intermediate in the synthesis of complex target molecules where a 1-amino-2-hydroxy or 1-alkoxy-2-hydroxy functionality is required, attached to a 3-(4-chlorophenyl)propyl backbone. Such structural motifs are common in pharmaceutical agents.

Table of Potential Transformations:

Reagent/Reaction TypeResulting Functional GroupPotential Application
Aminesβ-Amino alcoholSynthesis of pharmaceutical intermediates
Alcohols/Phenolsβ-Alkoxy/Aryloxy alcoholPrecursors to biologically active ethers
Grignard ReagentsSecondary alcoholCarbon-carbon bond formation
Azidesβ-Azido alcoholPrecursor for "click" chemistry and amine synthesis

Development of Novel Functional Molecules via Oxirane Ring-Opening

The ring-opening of epoxides is a powerful method for introducing new functional groups with high regio- and stereocontrol. nih.govresearchgate.netresearchgate.netresearchgate.netjsynthchem.commdpi.com The reaction of Oxirane, [3-(4-chlorophenyl)propyl]- with a diverse range of nucleophiles would provide access to a variety of novel functional molecules.

For instance, reaction with sodium azide (B81097) followed by reduction would yield a 1,2-amino alcohol. Alternatively, acid-catalyzed hydrolysis would produce the corresponding 1,2-diol. These products, bearing the 4-chlorophenylpropyl moiety, could be investigated for unique biological activities or as monomers for specialty polymers. The regioselectivity of the ring-opening would be influenced by the reaction conditions (acidic or basic) and the nature of the nucleophile. researchgate.net

Summary of Potential Ring-Opening Products:

NucleophileReaction ConditionsMajor Product
H₂OAcidic (e.g., H₂SO₄)1-(4-chlorophenyl)-4,5-pentanediol
ROHAcidic or Basic1-alkoxy-5-(4-chlorophenyl)-2-pentanol or 2-alkoxy-5-(4-chlorophenyl)-1-pentanol
RNH₂Neutral or Lewis Acid1-amino-5-(4-chlorophenyl)-2-pentanol or 2-amino-5-(4-chlorophenyl)-1-pentanol
NaN₃Lewis Acid1-azido-5-(4-chlorophenyl)-2-pentanol

Environmental and Atmospheric Chemistry Research of Functionalized Epoxides

Atmospheric Oxidation Pathways and Degradation Kinetics of Epoxides

The atmospheric lifetime and degradation pathways of epoxides are primarily governed by their reactions with key atmospheric oxidants, namely the hydroxyl radical (OH), nitrate (B79036) radical (NO₃), and ozone (O₃). For Oxirane, [3-(4-chlorophenyl)propyl]-, its atmospheric chemistry is expected to be influenced by both the oxirane ring and the substituted aromatic ring.

Reaction with OH Radicals: The gas-phase reaction with OH radicals is a dominant degradation pathway for many volatile organic compounds (VOCs), including epoxides. The reaction typically proceeds via H-atom abstraction from C-H bonds or addition to the aromatic ring. For Oxirane, [3-(4-chlorophenyl)propyl]-, abstraction can occur from the propyl chain or the oxirane ring itself. Theoretical studies on other epoxides have shown that H-atom abstraction from the carbon atoms adjacent to the epoxy ring is a significant reaction channel. The presence of the electron-withdrawing chlorine atom on the phenyl group can influence the reaction rate. While specific kinetic data for Oxirane, [3-(4-chlorophenyl)propyl]- is unavailable, rate coefficients for other epoxides with OH radicals have been determined, providing a basis for estimation (see Table 1). The atmospheric lifetime of epoxides with respect to OH radicals can range from approximately 1 to 7 days, depending on their structure. copernicus.org

Reaction with Chlorine Atoms: In marine or coastal areas with significant chlorine atom concentrations, reactions with Cl atoms can also be an important atmospheric sink for epoxides. rsc.org Kinetic studies on a series of epoxides have shown that the reactivity towards chlorine atoms increases with the addition of CH₂ groups to the hydrocarbon chain. rsc.org

Reaction with NO₃ Radicals and O₃: Reactions with nitrate radicals are significant primarily during nighttime, while reactions with ozone are generally slower for saturated epoxides compared to unsaturated VOCs. For aromatic compounds, ozone reactions are typically negligible.

The degradation of Oxirane, [3-(4-chlorophenyl)propyl]- is expected to produce a variety of oxidation products. Ring-opening of the epoxide can lead to the formation of diols and other oxygenated compounds. Oxidation of the aromatic ring can result in the formation of phenols, nitrophenols (in the presence of NOx), and ring-cleavage products. These products can further react in the atmosphere, potentially contributing to the formation of secondary organic aerosol (SOA). Epoxides derived from aromatic hydrocarbons are considered to contribute to open-ring products in atmospheric degradation models. copernicus.org

Table 1: Experimentally Determined Rate Coefficients for the Reaction of Various Epoxides with OH Radicals at Room Temperature

EpoxideRate Coefficient (kOH) in cm³ molecule⁻¹ s⁻¹Atmospheric Lifetime (τOH) in days
Cyclohexene (B86901) oxide(5.93 ± 1.13) x 10⁻¹²~1.9
1,2-Epoxyhexane(5.77 ± 0.83) x 10⁻¹²~2.0
1,2-Epoxybutane(1.98 ± 0.29) x 10⁻¹²~5.8
cis-2,3-Epoxybutane(1.50 ± 0.28) x 10⁻¹²~7.7
trans-2,3-Epoxybutane(1.81 ± 0.33) x 10⁻¹²~6.4

Note: Atmospheric lifetimes are calculated assuming a global average OH radical concentration of 1.13 x 10⁶ molecules cm⁻³. Data sourced from a 2022 kinetic study on a series of epoxy compounds. copernicus.org

Formation and Fate of Oxirane, [3-(4-chlorophenyl)propyl]- and Related Compounds in the Environment

The presence of functionalized epoxides like Oxirane, [3-(4-chlorophenyl)propyl]- in the environment can result from both direct industrial emissions and secondary formation through the atmospheric oxidation of precursor compounds.

Potential Formation Pathways:

Industrial Sources: This compound may be used as an intermediate in the synthesis of pharmaceuticals, pesticides, or polymers. rsc.org Its release into the environment could occur during production, use, or disposal of these products.

Atmospheric Formation: Epoxides are known to be significant products in the chemical degradation of various VOCs in the atmosphere. rsc.org Specifically, they can be formed from the OH radical-initiated oxidation of aromatic compounds. rsc.org The precursor for Oxirane, [3-(4-chlorophenyl)propyl]- would likely be an unsaturated hydrocarbon containing the 4-chlorophenylpropyl moiety.

Environmental Fate: Once released into the environment, the fate of Oxirane, [3-(4-chlorophenyl)propyl]- is determined by a combination of physical and chemical processes:

Atmospheric Transport and Deposition: As a semi-volatile compound, it can be transported over long distances in the atmosphere before being removed through wet or dry deposition.

Hydrolysis: The epoxide ring is susceptible to hydrolysis, a reaction that can be catalyzed by acids. rsc.org In aqueous environments such as clouds, fog, or surface waters, hydrolysis would lead to the formation of the corresponding diol, 1-(4-chlorophenyl)pentane-1,2-diol. Theoretical studies on other epoxides have investigated the mechanisms of acid-catalyzed hydrolysis. rsc.org

Biodegradation: In soil and water, microbial degradation can be a significant removal process for chlorinated aromatic compounds. The biodegradability is often dependent on the degree of chlorination, with less chlorinated compounds generally being more susceptible to aerobic degradation.

Contribution to Secondary Organic Aerosol (SOA): Epoxides are recognized as important precursors to SOA formation. nih.gov Their reactive uptake onto existing aerosol particles, followed by acid-catalyzed reactions, can lead to the formation of high-molecular-weight compounds that contribute to particle growth. nih.gov

Analytical Method Development for Environmental Monitoring of Epoxides

The detection and quantification of specific epoxides like Oxirane, [3-(4-chlorophenyl)propyl]- in complex environmental matrices such as air, water, and soil present significant analytical challenges due to their reactivity and typically low concentrations.

Sample Collection and Preparation:

Air: Air sampling often involves drawing a known volume of air through a sorbent tube to trap the target compound, followed by thermal desorption or solvent extraction.

Water: Water samples are typically extracted using liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate and concentrate the analytes.

Soil and Sediment: Extraction from solid matrices is commonly performed using techniques like Soxhlet extraction, pressurized liquid extraction (PLE), or ultrasonic extraction. A cleanup step, often involving column chromatography, is usually necessary to remove interfering compounds.

Instrumental Analysis:

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common technique for the analysis of semi-volatile organic compounds. The high separation efficiency of gas chromatography combined with the sensitive and selective detection of mass spectrometry allows for the identification and quantification of trace levels of compounds like Oxirane, [3-(4-chlorophenyl)propyl]-. For enhanced sensitivity and selectivity, high-resolution mass spectrometry (HRMS) may be employed.

High-Performance Liquid Chromatography (HPLC): HPLC can also be used, particularly for less volatile or thermally labile epoxides. Derivatization may be necessary to improve detection by UV or fluorescence detectors.

The analysis of chlorinated paraffins, which are structurally different but also organochlorine compounds, in environmental matrices highlights some of the analytical difficulties, such as interference from other organochlorine compounds like PCBs and pesticides. pops.int

Table 2: Overview of Analytical Techniques for Epoxide and Chlorinated Compound Monitoring

Analytical TechniqueSample MatrixKey Features
GC-MSAir, Water, SoilHigh sensitivity and selectivity, suitable for volatile and semi-volatile compounds.
GC-HRMSAir, Water, SoilVery high sensitivity and selectivity, useful for trace analysis and complex matrices.
HPLC-UV/FluorescenceWaterSuitable for less volatile compounds, may require derivatization for enhanced sensitivity.
LLE/SPEWaterCommon extraction and concentration techniques for aqueous samples.
Soxhlet/PLESoil, SedimentStandard extraction methods for solid samples.

Theoretical Modeling of Environmental Persistence and Transformation

In the absence of experimental data for a specific compound like Oxirane, [3-(4-chlorophenyl)propyl]-, theoretical modeling and computational chemistry provide valuable tools to predict its environmental persistence and transformation pathways.

Structure-Activity Relationships (SARs): SARs are used to estimate the reaction rate constants of compounds with atmospheric oxidants based on their molecular structure. rsc.org For epoxides, SAR estimations can provide an initial assessment of their atmospheric lifetime. However, the accuracy of these estimations is dependent on the availability of a robust database of experimentally determined rate constants for structurally similar compounds, which is currently limited for epoxides. rsc.org Discrepancies between SAR-estimated and experimentally determined values have been noted, indicating that factors like molecular geometry, which are not always accounted for in SARs, can significantly influence reactivity. rsc.org

Computational Chemistry:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to investigate the reaction mechanisms of epoxides with atmospheric oxidants. rsc.org These calculations can determine the transition state geometries and activation energies for different reaction pathways (e.g., H-atom abstraction vs. addition), providing insights into the dominant degradation routes.

Molecular Dynamics Simulations: These simulations can be used to study the behavior of epoxides at interfaces, such as the air-water interface of an aerosol particle, which is relevant for understanding their role in SOA formation.

Theoretical studies have been applied to understand the acid-catalyzed reactions of atmospherically relevant epoxides in the particle phase, highlighting the importance of factors like acid catalysis and solvent polarity. rsc.org For Oxirane, [3-(4-chlorophenyl)propyl]-, computational modeling could be used to:

Estimate its rate constants with OH radicals and other oxidants.

Predict the branching ratios for different degradation pathways.

Identify the likely transformation products.

Evaluate its potential for long-range atmospheric transport and persistence.

Q & A

Basic: What are the recommended synthetic routes for Oxirane, [3-(4-chlorophenyl)propyl]-?

Methodological Answer:
The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Oxidation of alkenes : Using dihydrogen peroxide or other oxidizing agents to form the oxirane ring from a precursor alkene .
  • Electrophilic aromatic substitution : Introducing the 4-chlorophenyl group via Friedel-Crafts alkylation or similar methods .
  • Purification : Column chromatography or crystallization to isolate the product.
    Key challenges include controlling regioselectivity during substitution and minimizing side reactions like over-oxidation.

Basic: What safety protocols are critical during experimental handling?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols, as oxiranes are volatile and potentially irritant .
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Storage : Store in sealed, grounded containers at 2–8°C to prevent degradation or electrostatic discharge .

Basic: How does the oxirane ring influence reactivity in downstream applications?

Methodological Answer:
The strained three-membered oxirane ring enables nucleophilic ring-opening reactions:

  • With amines : Forms β-amino alcohols, useful in drug intermediates (e.g., via methanol reflux with excess amine ).
  • With acids : Generates diols or esters under acidic conditions .
    The 4-chlorophenyl group enhances electrophilicity, directing substitution reactions to specific positions .

Advanced: How to assess stability under varying pH and temperature conditions?

Methodological Answer:

  • Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures .
  • pH Stability : Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC or NMR .
  • Light Sensitivity : Conduct photostability studies using UV-Vis spectroscopy .
    Contradictions may arise between theoretical predictions (e.g., oxirane hydrolysis in acidic media) and experimental observations due to steric effects from the chlorophenyl group .

Advanced: What analytical techniques validate purity and structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm regiochemistry and substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and detect impurities .
  • X-ray Crystallography : Resolve 3D conformation, particularly for chiral oxiranes .
    Contrast with IR spectroscopy for functional group identification.

Advanced: What mechanistic insights explain contradictory reactivity in ring-opening reactions?

Methodological Answer:

  • Nucleophilic Attack : Steric hindrance from the 4-chlorophenyl group can slow ring-opening in bulky nucleophiles .
  • Electronic Effects : Electron-withdrawing chloro substituents polarize the oxirane ring, favoring SN2 mechanisms over SN1 .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, accelerating reactions .

Advanced: How to evaluate biological activity in vitro?

Methodological Answer:

  • Enzyme Inhibition Assays : Test PDE4 inhibition using fluorescent substrates (e.g., cAMP analogs) and monitor activity via kinetic assays .
  • Cytotoxicity Screening : Use MTT assays on mammalian cell lines to assess safety margins .
  • Molecular Docking : Model interactions with PDE4 active sites to rationalize structure-activity relationships .

Advanced: How to resolve contradictions in substituent effects on stability?

Methodological Answer:

  • Comparative Studies : Synthesize analogs (e.g., replacing chloro with methoxy) and compare degradation rates via HPLC .
  • Computational Modeling : Use DFT calculations to predict electronic effects on bond dissociation energies .
  • Isolation of Degradants : Identify byproducts via LC-MS to pinpoint instability mechanisms .

Advanced: What strategies address poor solubility in aqueous media?

Methodological Answer:

  • Co-solvent Systems : Use DMSO/water or ethanol/water mixtures to enhance solubility for biological assays .
  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate) via post-synthetic modification .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for controlled release .

Advanced: How to optimize green chemistry metrics in synthesis?

Methodological Answer:

  • Catalyst Selection : Use recyclable Lewis acid catalysts (e.g., FeCl3_3) for Friedel-Crafts reactions .
  • Solvent Replacement : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer oxidation steps .
  • Atom Economy : Design one-pot reactions to minimize waste, such as tandem oxidation-alkylation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.